molecular formula C11H15ClN2O B7874284 2-Chloro-N-isopropyl-N-pyridin-3-ylmethyl-acetamide

2-Chloro-N-isopropyl-N-pyridin-3-ylmethyl-acetamide

Cat. No.: B7874284
M. Wt: 226.70 g/mol
InChI Key: GROOMFHGNUWYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-isopropyl-N-pyridin-3-ylmethyl-acetamide (CAS: 1184804-60-1) is a chloroacetamide derivative featuring an isopropyl group and a pyridin-3-ylmethyl substituent. Its molecular formula is C₁₂H₁₆ClN₂O, with a molecular weight of 226.70 g/mol . Structurally, the compound consists of a central acetamide backbone substituted with a chlorine atom at the 2-position, an isopropyl group on the nitrogen, and a pyridin-3-ylmethyl moiety.

Properties

IUPAC Name

2-chloro-N-propan-2-yl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-9(2)14(11(15)6-12)8-10-4-3-5-13-7-10/h3-5,7,9H,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROOMFHGNUWYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CN=CC=C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-isopropyl-N-pyridin-3-ylmethyl-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, isopropylamine, and pyridine-3-carboxaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at around 0-5°C to ensure the desired product formation.

    Catalysts and Reagents: Catalysts such as triethylamine or sodium hydroxide may be used to facilitate the reaction. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-isopropyl-N-pyridin-3-ylmethyl-acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H12ClN2O
  • Molecular Weight : 212.67 g/mol
  • IUPAC Name : 2-chloro-N-isopropyl-N-(pyridin-3-ylmethyl)acetamide
  • Canonical SMILES : CN(C(C)C(=O)CCl)C1=CN=CC=C1

The compound features a chloro substituent, an isopropyl group, and a pyridine ring, contributing to its diverse chemical behavior and potential biological interactions.

Medicinal Chemistry

2-Chloro-N-isopropyl-N-pyridin-3-ylmethyl-acetamide has been explored for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines. For instance, IC50 values against breast cancer cells like MDA-MB-231 and MCF-7 have been reported between 1.52 to 6.31 μM, suggesting promising anticancer properties.
  • Antimicrobial Activity : The compound has shown effectiveness against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules:

  • Nucleophilic Substitution Reactions : The chlorine atom can be replaced by various nucleophiles, facilitating the formation of new derivatives with potentially enhanced biological activities.

Coordination Chemistry

The compound has been utilized in the synthesis of palladium-based coordination complexes, which are valuable in catalysis:

  • Catalytic Applications : The interaction of this compound with palladium(II) salts has demonstrated its ability to form stable complexes that can promote a variety of organic transformations .

Case Study 1: Anticancer Potential

A recent study evaluated the anticancer potential of this compound by assessing its effects on various cancer cell lines. Results indicated that modifications in the substituents significantly impacted biological efficacy. Compounds featuring electron-withdrawing groups exhibited reduced activity compared to those with electron-donating groups .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of derivatives related to this compound. The study found that certain derivatives had MIC values comparable to standard antibiotics, highlighting their potential for therapeutic applications against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 2-Chloro-N-isopropyl-N-pyridin-3-ylmethyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Chloro-N-isopropyl-N-pyridin-3-ylmethyl-acetamide with analogous chloroacetamide derivatives, emphasizing structural variations, physicochemical properties, and synthesis pathways:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Features
This compound (Target Compound) C₁₂H₁₆ClN₂O 226.70 Isopropyl, Pyridin-3-ylmethyl 1184804-60-1 Discontinued in commercial catalogs; pyridine ring may enhance solubility .
2-Chloro-N-(2,2-dimethylpropyl)acetamide C₇H₁₄ClNO 101.15 2,2-Dimethylpropyl EN300-322515 Simpler alkyl chain; lower molecular weight; 95% purity reported .
2-Chloro-N-[2-(isopropylmethylamino)cyclohexyl]acetamide C₁₂H₂₂ClN₂O 248.77 Cyclohexyl, Isopropylmethylamino 886494-01-5 Bulky cyclohexyl group; potential for conformational rigidity .
2-Chloro-N-(2-(N-methylacetamido)cyclohexyl)acetamide C₁₁H₁₈ClN₂O₂ 260.73 Cyclohexyl, N-Methylacetamido 1353945-80-8 Dual acetamide groups; possible hydrogen-bonding interactions .
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]acetamide C₁₄H₁₁ClF₃N₃O 329.70 Trifluoromethylpyridinyl, Pyridin-3-ylmethyl 478063-80-8 Electron-withdrawing CF₃ group; higher molecular weight .

Key Structural and Functional Differences

Bulky substituents (e.g., cyclohexyl in 886494-01-5) may hinder rotational freedom, impacting binding affinity in biological systems .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step alkylation or amidation reactions, similar to methods described for 2-(N-(2-(2-chloro-1H-indol-3-yl)ethyl)acetamido)-N-cyclohexyl-2-(3-nitrophenyl)acetamide , which employs isocyanide-based multicomponent reactions .

Physicochemical Properties: The trifluoromethyl group in 478063-80-8 increases lipophilicity and metabolic stability compared to the target compound’s simpler pyridine substituent . Purity data is scarce for most compounds, though 2-Chloro-N-(2,2-dimethylpropyl)acetamide is noted to have 95% purity .

Database and Computational Analysis :

  • Structural analogs are cataloged in databases like the Cambridge Structural Database (CSD) , which contains over 250,000 entries for small-molecule crystal structures . Tools like Mercury CSD enable comparative analysis of packing patterns and intermolecular interactions .

Research and Industrial Relevance

For instance:

  • Chloroacetamides are commonly used as herbicides (e.g., metolachlor), suggesting the target compound could serve as a precursor in agrochemical synthesis .

Biological Activity

2-Chloro-N-isopropyl-N-pyridin-3-ylmethyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor or modulator, although detailed investigations are still ongoing.

Antiviral Activity

Recent research has indicated that compounds structurally related to this compound exhibit antiviral properties. For instance, studies on similar pyridine derivatives have shown promising results against viral targets, including SARS-CoV-2 . The compound's potential as a viral inhibitor may be linked to its ability to disrupt viral replication processes.

Anticancer Properties

Compounds with similar structures have demonstrated significant anticancer activity. For example, certain derivatives have shown IC50 values in the nanomolar range against various cancer cell lines, indicating their potential as therapeutic agents . The mechanism underlying this activity often involves interference with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation, which are critical for cancer cell survival .

Comparative Analysis

Compound NameStructure CharacteristicsNotable Biological Activity
This compoundContains chloro and isopropyl groupsPotential antiviral and anticancer properties
4-Chloro-N-methyl-2-pyridinecarboxamideSimilar structure but different substitutionAntiviral activity against H5N1
N-(pyridin-2-yl)amidesVariations in substituents on the pyridine moietyDiverse biological activities across multiple assays

Case Studies

  • Antiviral Activity : A study highlighted the identification of novel inhibitors targeting the main protease (Mpro) of SARS-CoV-2 through structural analogs of acetamides, demonstrating that compounds with similar functional groups could inhibit viral replication effectively .
  • Anticancer Efficacy : In another investigation, derivatives of pyridine-based amides were screened against several cancer cell lines (e.g., MCF-7, A549). The results showed that some compounds exhibited IC50 values lower than 20 µM, suggesting potent anticancer activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.